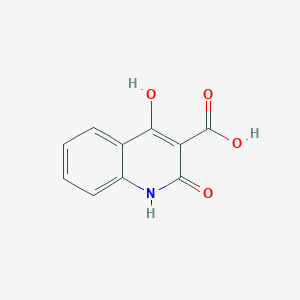

4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸

描述

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound containing a Michael acceptor . It is a quinolinemonocarboxylic acid .

Synthesis Analysis

This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component process containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides leads readily and efficiently to heterocyclic enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .Molecular Structure Analysis

The structures of the products were deduced by 1 H and 13 C NMR spectroscopy .Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component process leads readily and efficiently to heterocyclic enamines .科学研究应用

Multicomponent Reactions in Organic Synthesis

This compound serves as a versatile building block in multicomponent reactions (MCRs), particularly in the synthesis of heterocyclic enamines through Ugi-type condensation and Smiles rearrangement . Its role as a Michael acceptor makes it valuable for constructing complex molecules with potential biological activity.

Synthesis of Analgesic Agents

Research indicates that derivatives of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibit significant analgesic properties . These compounds have been compared to nonnarcotic analgesics like Diclofenac and Ketorolac, showing promise for the development of new pain-relief medications.

Antiviral Research

Derivatives of this quinoline compound have shown potential in inhibiting HIV infection in vitro by binding to the CD4 receptor on T cells . This suggests a possible application in designing new antiretroviral drugs.

Cancer Research

The cytotoxic properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid against cancer cells highlight its potential use in oncology . It could be a candidate for developing novel chemotherapeutic agents.

Green Chemistry

The synthesis of this compound aligns with the principles of green chemistry, aiming for high efficiency and minimal environmental impact . Its use in MCRs exemplifies atom economy, an essential aspect of sustainable chemical practices.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their broad biological activities, including their roles as analgesics and potential in creating biologically active materials . The ability to modify the properties of these derivatives makes them valuable for drug discovery and development.

未来方向

属性

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)11-9(13)7(8)10(14)15/h1-4H,(H,14,15)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBJIWLJHQOTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715998 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

CAS RN |

73776-24-6, 72963-93-0 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and what are some common derivatives?

A1: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, often found as a core structure in various research papers, features a quinolone backbone with a carboxylic acid group at the 3rd position and a hydroxyl group at the 4th position. Numerous derivatives have been synthesized by adding substituents to the nitrogen at the 1st position, as well as modifying the carboxylic acid group to form esters and amides. These modifications significantly influence the biological activity and physicochemical properties of the resulting compounds.

Q2: How does the presence of water affect the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates, and how significant is this impact?

A3: Water contamination in reagents during the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates leads to the formation of 4-hydroxy-1,2-dihydroquinolin-2-ones as byproducts. [] While these impurities might be negligible in small-scale laboratory settings, they can result in significant yield losses during industrial production. []

Q3: Can you elaborate on the tautomeric forms observed in 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives?

A4: X-ray diffraction studies have shown that 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exists predominantly in the 2-oxo-4-hydroxy tautomeric form in its crystalline state. [] This preference is attributed to the formation of two intramolecular hydrogen bonds (O—H⋯O=C) involving the exocyclic carbonyl and the carboxyl groups. [] This hydrogen bonding pattern influences the bond lengths within the molecule, leading to elongated C=O bonds (both exocyclic and carboxylic) and a shortened exocyclic C—O bond. [] The dihydropyridine ring also experiences bond length alterations due to this hydrogen bonding. []

Q4: What are some of the biological activities reported for 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives?

A4: This class of compounds exhibits a diverse range of biological activities, including:

- Antitubercular Activity: Several derivatives, particularly the β-N-acylhydrazides and 1-benzyl-4-hydroxy-2-oxo- 1,2,5,6,7,8-hexahydroquinoline-3-carboxamides, have demonstrated potent antitubercular activity against Mycobacterium tuberculosis. [, ]

- Diuretic Activity: Research suggests that certain N-R-amides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid possess diuretic properties. []

Q5: How do structural modifications of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid affect its biological activities?

A6: Modifying the substituents on the nitrogen at the 1st position and the nature of the amide or hydrazide moiety significantly influences the biological activity. For instance, introducing specific groups like benzimidazol-2-yl, pyrimidin-2-yl, or pyrazin-2-yl to the amide functionality can enhance antitubercular activity. [, , ] The size and electronic properties of these substituents play a crucial role in the interaction with the biological target, ultimately affecting the potency and selectivity of the compound.

Q6: Have any analytical methods been employed to study 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives?

A6: Yes, various analytical techniques are used to characterize and quantify these compounds. For instance:

- Luminescence Quenching: Terbium complexes with derivatives like 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid-(4-methyl-pyridin-2-yl)-amide have been utilized to determine the concentration of drugs like carvedilol and drotaverine hydrochloride in dosage forms. [, ] This method relies on the quenching effect of these drugs on the luminescence of the terbium complex.

- Spectroscopic Techniques: NMR spectroscopy, particularly 1H NMR, plays a vital role in confirming the structure of synthesized derivatives. [] The chemical shifts, integrated intensities, and multiplicity of signals provide information about the presence and environment of specific functional groups. Mass spectrometry is another technique employed for structural elucidation, with fragmentation patterns providing insights into the molecule's structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

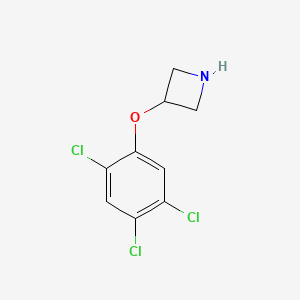

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1441654.png)

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

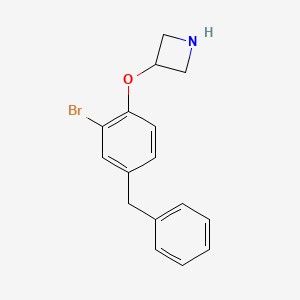

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)

![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)